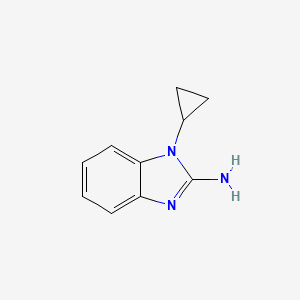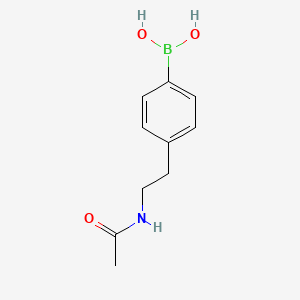
4-(2-乙酰氨基乙基)苯基硼酸
描述
(4-(2-Acetamidoethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an acetamidoethyl group. The presence of both the boronic acid and acetamidoethyl functionalities makes this compound valuable in various chemical and biological applications.
科学研究应用
Chemistry: In organic synthesis, (4-(2-Acetamidoethyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable boronate esters makes it useful in the protection of diols and as a reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in medicinal chemistry .
Industry: In the industrial sector, (4-(2-Acetamidoethyl)phenyl)boronic acid is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
For example, phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to modulation of target activity and subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-Acetamidoethyl)phenyl)boronic acid. For instance, the solubility of boronic acids can be influenced by the polarity of the solvent, which can impact their bioavailability and efficacy .
生化分析
Biochemical Properties
(4-(2-Acetamidoethyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with cis-diols. This interaction is particularly important in the recognition and binding of biomolecules such as ribonucleic acids, glycans, and glycoproteins . The compound forms cyclic esters with these biomolecules, facilitating their detection and manipulation in biochemical assays. Additionally, (4-(2-Acetamidoethyl)phenyl)boronic acid has been used in the development of biosensors for the specific recognition of cis-diol-containing species .
Cellular Effects
(4-(2-Acetamidoethyl)phenyl)boronic acid influences various cellular processes by interacting with cell surface glycans. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance the uptake of functional materials in cancer cells, thereby improving the efficacy of tumor imaging and therapy . Moreover, (4-(2-Acetamidoethyl)phenyl)boronic acid can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of (4-(2-Acetamidoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This interaction is mediated by the boronic acid moiety, which forms cyclic esters with diol-containing biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, (4-(2-Acetamidoethyl)phenyl)boronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(2-Acetamidoethyl)phenyl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of its corresponding boronic acid and amine derivatives . Long-term studies have shown that (4-(2-Acetamidoethyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (4-(2-Acetamidoethyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can enhance cellular uptake and improve the efficacy of therapeutic agents . At high doses, (4-(2-Acetamidoethyl)phenyl)boronic acid can exhibit toxic effects, including cytotoxicity and adverse effects on organ function . These threshold effects highlight the importance of optimizing dosage levels in preclinical studies.
Metabolic Pathways
(4-(2-Acetamidoethyl)phenyl)boronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycans . Additionally, (4-(2-Acetamidoethyl)phenyl)boronic acid can influence the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, (4-(2-Acetamidoethyl)phenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its biochemical efficacy. The compound’s distribution is also influenced by its ability to form reversible covalent bonds with diol-containing biomolecules .
Subcellular Localization
The subcellular localization of (4-(2-Acetamidoethyl)phenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Acetamidoethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with ethylenediamine to form the intermediate 4-(2-aminoethyl)acetophenone. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired (4-(2-Acetamidoethyl)phenyl)boronic acid. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide .
Industrial Production Methods: Industrial production of (4-(2-Acetamidoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: (4-(2-Acetamidoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
相似化合物的比较
Phenylboronic acid: Lacks the acetamidoethyl group, making it less specific in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of an acetamidoethyl group, leading to different reactivity and applications.
Uniqueness: (4-(2-Acetamidoethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and acetamidoethyl functionalities. This combination allows for specific interactions with biological targets and versatile reactivity in organic synthesis, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
[4-(2-acetamidoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBKHYFMNIEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674328 | |
| Record name | [4-(2-Acetamidoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-75-3 | |
| Record name | [4-(2-Acetamidoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Acetamidoethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


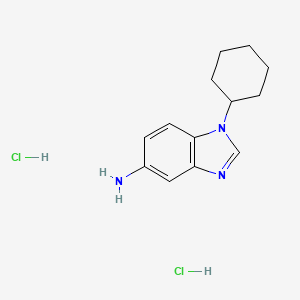
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
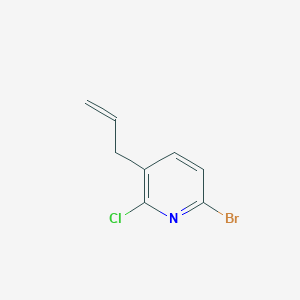
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
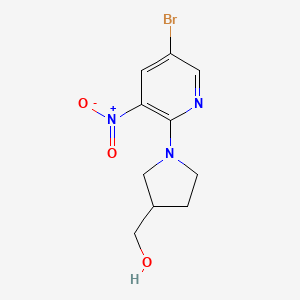
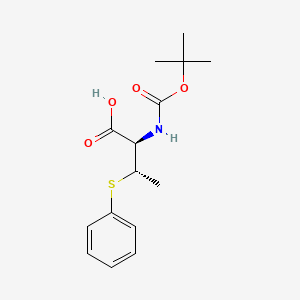
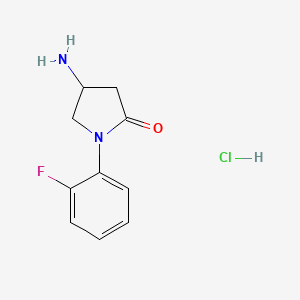


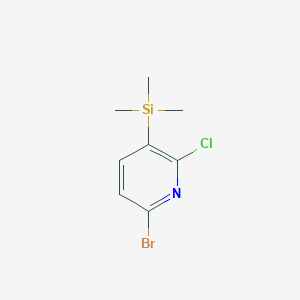
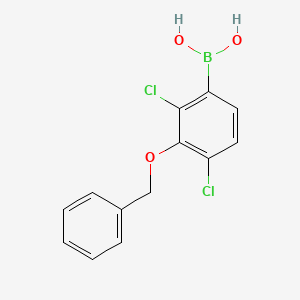
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
